N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide
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Overview
Description
N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to undergo structural modifications. The compound has garnered interest for its potential biological activities, particularly in the context of anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 3-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base, followed by the addition of thiourea. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reaction times precisely .
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thiourea derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Medicine: Explored for its role in molecular docking studies to target specific proteins involved in cancer pathways.
Mechanism of Action
The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. Molecular docking studies suggest that it targets proteins such as PR (PDP: 4OAR) and Akt (PDP: 5KCV), which are crucial in cancer cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-nitrophenyl)carbamothioyl]benzamide
- N-(naphthalen-1-ylcarbamothioyl)benzamide
- 4-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 4-nitro-N-(p-tolylcarbamothioyl)benzamide
- N-[(4-chlorophenyl)carbamothioyl]-4-nitrobenzamide
Uniqueness
N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide stands out due to its unique propoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-2-10-24-15-8-6-12(7-9-15)16(21)19-17(25)18-13-4-3-5-14(11-13)20(22)23/h3-9,11H,2,10H2,1H3,(H2,18,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTOLAXSWQTRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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